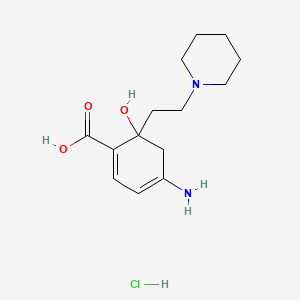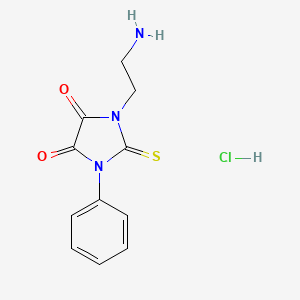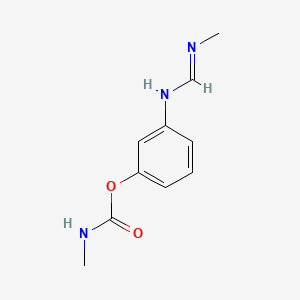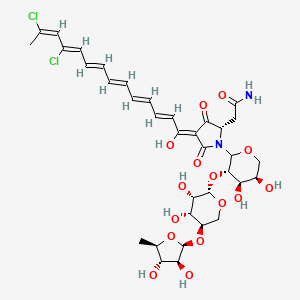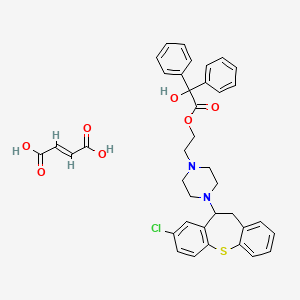
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a benziloyloxyethyl group, and a dihydrodibenzo thiepin core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Dihydrodibenzo Thiepin Core: This step involves the cyclization of appropriate precursors to form the dihydrodibenzo thiepin structure. Common reagents used in this step include chlorinating agents and catalysts to facilitate the cyclization process.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dihydrodibenzo thiepin core.
Attachment of the Benziloyloxyethyl Group: This step involves the esterification of the piperazine derivative with benziloyl chloride in the presence of a base to form the benziloyloxyethyl group.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, which enhances the compound’s solubility and stability.
Analyse Chemischer Reaktionen
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine sites. Common reagents for these reactions include alkyl halides and amines, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes, such as the synthesis of polymers and catalysts.
Wirkmechanismus
The mechanism of action of 11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and benziloyloxyethyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate can be compared with other similar compounds, such as:
Ziprasidone: A compound with a similar piperazine ring and benzisothiazole structure, used as an antipsychotic medication.
Loxapine: Another antipsychotic with a dibenzoxazepine core, similar to the dihydrodibenzo thiepin structure.
Amoxapine: A tricyclic antidepressant with a dibenzoxazepine structure, sharing similarities with the dihydrodibenzo thiepin core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the other compounds.
Eigenschaften
CAS-Nummer |
86490-14-4 |
|---|---|
Molekularformel |
C38H37ClN2O7S |
Molekulargewicht |
701.2 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C34H33ClN2O3S.C4H4O4/c35-28-15-16-32-29(24-28)30(23-25-9-7-8-14-31(25)41-32)37-19-17-36(18-20-37)21-22-40-33(38)34(39,26-10-3-1-4-11-26)27-12-5-2-6-13-27;5-3(6)1-2-4(7)8/h1-16,24,30,39H,17-23H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BPUDSKCFSPRMMF-WLHGVMLRSA-N |
Isomerische SMILES |
C1CN(CCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC5=CC=CC=C5SC6=C4C=C(C=C6)Cl.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC5=CC=CC=C5SC6=C4C=C(C=C6)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


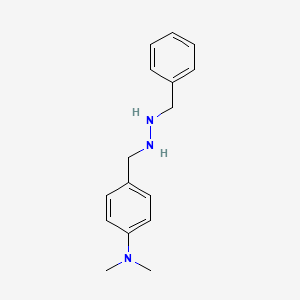
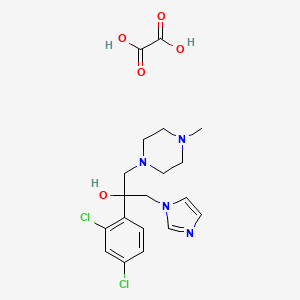

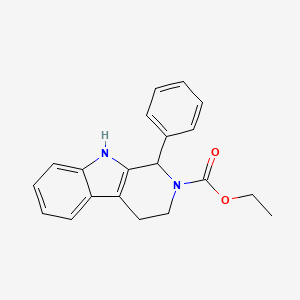
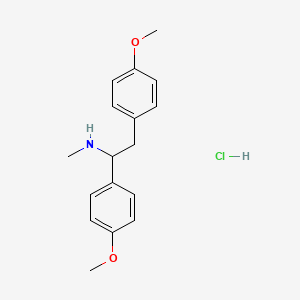
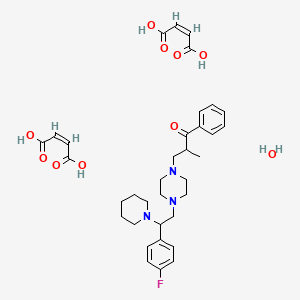
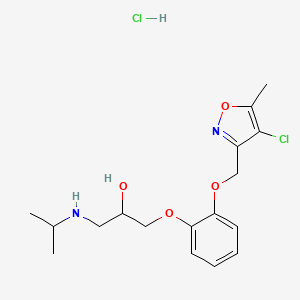
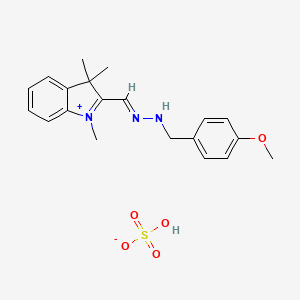
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)

